molecular formula C6H12N2OS2 B12848125 (R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide

(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide

Cat. No.: B12848125
M. Wt: 192.3 g/mol
InChI Key: HHHADADRSZJCIY-YFKPBYRVSA-N
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Description

®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.

    Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.

    Reduction: The carboxamide group can be reduced to amines under specific conditions.

    Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: From oxidation of the mercaptoethyl group.

    Amines: From reduction of the carboxamide group.

    Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.

    Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:

    Bind to Enzymes: Inhibiting their activity by interacting with active sites.

    Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.

    N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.

Uniqueness

    Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.

    Functional Groups:

Properties

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1

InChI Key

HHHADADRSZJCIY-YFKPBYRVSA-N

Isomeric SMILES

C1[C@H](NCS1)C(=O)NCCS

Canonical SMILES

C1C(NCS1)C(=O)NCCS

Origin of Product

United States

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